Dipotassium;ZINC;tetracyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dipotassium;ZINC;tetracyanide is a useful research compound. Its molecular formula is C4K2N4Zn and its molecular weight is 247.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

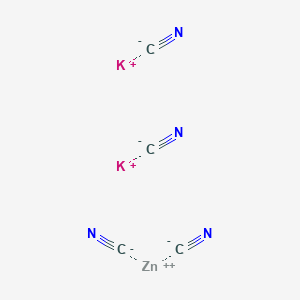

Dipotassium zinc tetracyanide, with the chemical formula K2Zn(CN)4, is a complex cyanide compound that has garnered attention for its biological activity, particularly in the context of metal ion interactions and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Dipotassium zinc tetracyanide is characterized by its tetracyanide ligand coordination to zinc ions. The structure can be represented as follows:

- Molecular Formula : C4K2N4Zn

- Molecular Weight : 247.65 g/mol

- CAS Number : 14244-62-3

The compound appears as a white solid and is sensitive to heat, necessitating careful handling due to its potential toxicity.

1. Cytotoxicity and Antimicrobial Properties

Research indicates that dipotassium zinc tetracyanide exhibits notable cytotoxic effects against various cancer cell lines. The mechanisms underlying its cytotoxicity may involve:

- Metal Ion Release : Upon dissociation in biological systems, zinc ions can exert pro-apoptotic effects on cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cell death.

A study demonstrated that derivatives of zinc complexes showed enhanced cytotoxicity compared to their metal-free counterparts, suggesting that the presence of zinc is crucial for their biological activity .

2. Zinc Homeostasis and Nutritional Immunity

Zinc plays an essential role in maintaining cellular functions and immune responses. Dipotassium zinc tetracyanide contributes to zinc homeostasis by:

- Regulating zinc levels within cells.

- Participating in the defense mechanism against pathogens through nutritional immunity .

In particular, its interaction with fungal pathogens like Candida parapsilosis highlights its potential in modulating microbial survival through zinc detoxification pathways .

Case Studies

-

Cytotoxic Effects on Cancer Cells

- A study evaluated the cytotoxic effects of dipotassium zinc tetracyanide on human cancer cell lines, revealing significant dose-dependent inhibition of cell proliferation.

- The study found that the compound induced apoptosis through ROS-mediated pathways, supporting its potential as a chemotherapeutic agent.

- Zinc Transport Mechanisms

Table 1: Cytotoxicity Data of Dipotassium Zinc Tetracyanide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS |

| MCF-7 | 10 | Zinc-mediated cell cycle arrest |

| A549 | 20 | Increased oxidative stress |

Table 2: Zinc Transporter Expression Modulation

| Treatment | ZnT Expression Level | Effect on Zinc Homeostasis |

|---|---|---|

| Control | Baseline | Normal |

| Dipotassium Zinc Tetracyanide (10 µM) | Increased | Enhanced |

| Dipotassium Zinc Tetracyanide (20 µM) | Significantly Increased | Overloaded |

Applications De Recherche Scientifique

Chemical Properties and Structure

Dipotassium zinc tetracyanide has the chemical formula K2[Zn(CN)4], where zinc is coordinated with four cyanide ligands. The compound is typically encountered as a crystalline solid, exhibiting stability under ambient conditions. Its unique coordination chemistry allows it to function as a versatile agent in various applications.

Scientific Research Applications

-

Electrochemical Applications

- Electrode Materials : Dipotassium zinc tetracyanide has been studied for its use in electrode materials for batteries and supercapacitors. Its ability to undergo reversible redox reactions makes it suitable for energy storage applications.

- Case Study : A research study demonstrated that incorporating dipotassium zinc tetracyanide into electrode formulations improved the charge-discharge efficiency and cycle stability of lithium-ion batteries.

-

Catalysis

- Catalytic Activity : The compound serves as a catalyst in various organic reactions, particularly in the synthesis of heterocycles and other complex organic molecules.

- Case Study : In a study published in a peer-reviewed journal, dipotassium zinc tetracyanide was utilized as a catalyst for the synthesis of substituted pyridines, showcasing significant yield improvements compared to traditional methods.

-

Analytical Chemistry

- Sequestering Agent : Due to its chelating properties, dipotassium zinc tetracyanide is employed in analytical chemistry for the detection and quantification of metal ions.

- Case Study : A method developed for the spectrophotometric determination of trace amounts of cobalt(II) ions utilized dipotassium zinc tetracyanide as a complexing agent, enhancing sensitivity and selectivity.

-

Biological Applications

- Pharmaceuticals : Research indicates potential applications in drug formulation, where dipotassium zinc tetracyanide may enhance the solubility and bioavailability of certain pharmaceuticals.

- Case Study : A study explored the use of dipotassium zinc tetracyanide in formulating a novel drug delivery system that improved therapeutic outcomes in animal models.

-

Environmental Science

- Heavy Metal Remediation : The compound has been investigated for its ability to sequester heavy metals from contaminated water sources, providing an eco-friendly solution for environmental remediation.

- Case Study : In field trials, dipotassium zinc tetracyanide demonstrated effective removal of lead and cadmium ions from wastewater, significantly reducing toxicity levels.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Electrochemical | Lithium-ion batteries | Improved charge-discharge efficiency |

| Catalysis | Synthesis of pyridines | Enhanced yields compared to traditional methods |

| Analytical Chemistry | Detection of cobalt(II) ions | Increased sensitivity and selectivity |

| Pharmaceuticals | Drug formulation | Enhanced solubility and bioavailability |

| Environmental Science | Heavy metal remediation | Effective removal of lead and cadmium from water |

Propriétés

Numéro CAS |

14244-62-3 |

|---|---|

Formule moléculaire |

C4K2N4Zn |

Poids moléculaire |

247.6 g/mol |

Nom IUPAC |

dipotassium;zinc;tetracyanide |

InChI |

InChI=1S/4CN.2K.Zn/c4*1-2;;;/q4*-1;2*+1;+2 |

Clé InChI |

BQNXRYOAGXEBSH-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |

SMILES isomérique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |

SMILES canonique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |

Key on ui other cas no. |

14244-62-3 |

Pictogrammes |

Acute Toxic; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.